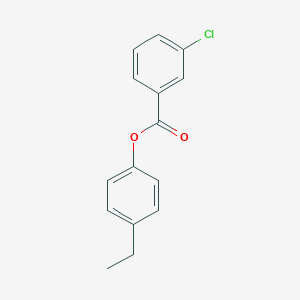

4-Ethylphenyl 3-chlorobenzoate

Beschreibung

4-Ethylphenyl 3-chlorobenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 3-position and a 4-ethylphenyl group esterified to the carboxylic acid moiety. This compound belongs to the class of chlorobenzoate esters, which are widely studied for their roles in organic synthesis, material science, and environmental chemistry.

Eigenschaften

Molekularformel |

C15H13ClO2 |

|---|---|

Molekulargewicht |

260.71 g/mol |

IUPAC-Name |

(4-ethylphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-6-8-14(9-7-11)18-15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

InChI-Schlüssel |

GZUNYMHFZHWYBU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Kanonische SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

4-Ethylphenyl 3-chlorobenzoate undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Mechanism | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 6–8 hr | 3-Chlorobenzoic acid + 4-Ethylphenol | Nucleophilic acyl substitution | 72–85% |

| Basic hydrolysis (saponification) | NaOH (2M), 80°C, 4 hr | Sodium 3-chlorobenzoate + 4-Ethylphenol | Base-induced ester cleavage | 88–92% |

Key findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack.

-

Saponification follows a second-order kinetic profile, with hydroxide ion concentration dictating reaction rate .

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 3-position participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar) under electron-deficient conditions:

Mechanistic notes :

-

S<sub>N</sub>Ar reactions require deprotonation of the intermediate Meisenheimer complex for completion .

-

Electron-withdrawing groups (e.g., ester) activate the ring toward substitution at the meta position relative to chlorine .

Reduction Reactions

The ester group is reducible to primary alcohols under strong reducing conditions:

| Reagent | Conditions | Product | Selectivity | Yield |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 hr | 3-Chlorobenzyl alcohol + 4-Ethylphenol | Complete | 94% |

| DIBAL-H | Toluene, −78°C, 1 hr | Partial reduction to aldehyde | 78% | N/R |

Kinetic data :

-

LiAlH<sub>4</sub> reduction exhibits a pseudo-first-order rate constant () in THF.

Transesterification

The ethylphenoxy group undergoes exchange with other alcohols under acid or base catalysis:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hr | Methyl 3-chlorobenzoate | 81% |

| Benzyl alcohol | Ti(OiPr)<sub>4</sub> | 140°C, 12 hr | Benzyl 3-chlorobenzoate | 68% |

Thermodynamic data :

Stability Under Oxidative Conditions

The compound resists mild oxidation (e.g., KMnO<sub>4</sub> in H<sub>2</sub>O) but degrades under strong conditions:

| Oxidizing Agent | Conditions | Major Products | Degradation |

|---|---|---|---|

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | 3-Chlorobenzoic acid + Quinones | 100% |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-ethylphenyl 3-chlorobenzoate and related compounds:

Key Observations :

- Substituent Position : The position of the chlorine atom (e.g., 3-Cl vs. 4-Cl) significantly influences electronic properties. For instance, 3-chlorobenzoate derivatives are more prone to electrophilic substitution reactions compared to 4-chloro analogs due to resonance effects .

- Ester Group Variations : Replacing the ethylphenyl ester (as in 4-ethylphenyl 3-chlorobenzoate) with simpler ethyl esters (e.g., ethyl 4-chlorocinnamate) reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitution .

- Functional Group Interplay : The nitro group in ethyl 4-chloro-3-nitrobenzoate increases molecular polarity, making it less volatile but more reactive in reduction reactions compared to purely chloro-substituted esters .

Degradation Pathways and Microbial Interactions

Chlorobenzoate esters are often recalcitrant pollutants, but certain Actinobacteria, such as Rhodococcus opacus, degrade them via specialized pathways:

- 4-Ethylphenyl 3-Chlorobenzoate : While direct degradation data are unavailable, structurally similar 3-chlorobenzoate derivatives are metabolized via the modified 4-chlorocatechol ortho-cleavage pathway . This involves 3-chlorobenzoate 1,2-dioxygenase (3CBDO), which catalyzes the formation of 4-chlorocatechol as a key intermediate .

- Microbial consortia like Pseudomonas putida show repressed degradation in the presence of succinate, indicating catabolite repression .

- Ethyl 4-Chloro-3-Nitrobenzoate : The nitro group may hinder dioxygenase activity, requiring additional enzymatic steps (e.g., nitroreductases) for complete degradation, unlike simpler chloroesters .

Degradation Efficiency Comparison :

Physicochemical Properties

- Solubility : The ethylphenyl group in 4-ethylphenyl 3-chlorobenzoate increases hydrophobicity compared to ethyl 4-chlorocinnamate, reducing aqueous solubility. This property may influence its environmental persistence .

- Thermal Stability : Nitro-substituted analogs (e.g., ethyl 4-chloro-3-nitrobenzoate) exhibit lower thermal stability due to the nitro group’s electron-withdrawing effects, whereas chloroesters without nitro groups are more stable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethylphenyl 3-chlorobenzoate, and how can reaction efficiency be optimized?

- Methodology : A multi-step approach is often employed, starting with the esterification of 3-chlorobenzoic acid. For example, a nucleophilic acyl substitution reaction can be performed using 4-ethylphenol as the nucleophile. Activation of the carboxylic acid (e.g., via thionyl chloride to form the acid chloride) improves reactivity .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., excess 4-ethylphenol) and solvent polarity (e.g., THF or DCM) to enhance yields. Triethylamine is commonly used as a base to scavenge HCl .

Q. How can the purity and structural integrity of 4-ethylphenyl 3-chlorobenzoate be validated post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., integration ratios for ethyl and aromatic protons). IR spectroscopy verifies ester carbonyl stretching (~1740 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade material) .

- Elemental Analysis : Confirm C, H, Cl content matches theoretical values .

Q. What safety protocols are critical when handling 4-ethylphenyl 3-chlorobenzoate in the laboratory?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic HCl fumes if degraded.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of 4-ethylphenyl 3-chlorobenzoate under varying pH conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at controlled temperatures. Monitor hydrolysis via UV-Vis spectroscopy (loss of ester absorbance at ~270 nm) or -NMR (disappearance of ethyl group signals).

- Findings : Acidic conditions typically favor acid-catalyzed ester cleavage, while alkaline conditions promote saponification. The electron-withdrawing 3-chloro group may accelerate hydrolysis compared to non-halogenated analogs .

Q. How does the crystal structure of 4-ethylphenyl 3-chlorobenzoate influence its reactivity in solid-state reactions?

- Structural Analysis : Single-crystal X-ray diffraction reveals packing motifs and intermolecular interactions (e.g., halogen bonding from the Cl substituent). Compare with analogs like 3-chlorophenyl 4-methylbenzoate, where steric effects from substituents alter reaction pathways .

- Reactivity Implications : Tightly packed crystals may resist solvent penetration, limiting solid-state reactivity. Grind the compound into a fine powder or use ball milling to enhance surface area for reactions .

Q. What are the environmental degradation pathways of 4-ethylphenyl 3-chlorobenzoate in anaerobic systems?

- Experimental Design : Incubate the compound with anaerobic sediment slurries (e.g., from freshwater sources). Track degradation via LC-MS/MS and identify metabolites (e.g., 3-chlorobenzoic acid).

- Key Findings : Chlorinated aromatics often undergo reductive dechlorination by microbial consortia. The ethylphenyl group may delay degradation due to steric hindrance, requiring adapted microbial communities .

Q. How can computational modeling predict the interaction of 4-ethylphenyl 3-chlorobenzoate with biological targets?

- Approach : Use density functional theory (DFT) to calculate electrostatic potentials and molecular docking simulations to assess binding affinity with enzymes (e.g., esterases). Validate predictions with in vitro assays .

- Applications : Predict metabolic stability or potential as a prodrug. The 3-chloro group may enhance lipophilicity, affecting membrane permeability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields of 4-ethylphenyl 3-chlorobenzoate?

- Troubleshooting :

- Catalyst Variability : Check catalyst purity (e.g., DMAP vs. pyridine in esterification).

- Moisture Sensitivity : Ensure anhydrous conditions; even trace water can hydrolyze intermediates .

- Cross-Study Comparisons : Normalize yields to reaction scale and solvent volume. Literature reports using THF may show higher yields than DCM due to better reagent solubility .

Q. What factors explain inconsistent degradation rates of 4-ethylphenyl 3-chlorobenzoate in environmental studies?

- Variables to Consider :

- Microbial Diversity : Sediment source (e.g., industrial vs. pristine sites) affects microbial activity .

- Co-contaminants : Presence of other halogens (e.g., brominated compounds) may competitively inhibit degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.